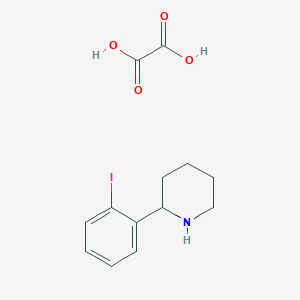

2-(2-Iodophenyl)piperidine oxalate

Description

2-(2-Iodophenyl)piperidine oxalate is a piperidine derivative featuring a 2-iodophenyl substituent at the 2-position of the piperidine ring, paired with an oxalate counterion. The oxalate salt improves solubility and crystallinity, making it advantageous for pharmaceutical formulations.

Properties

Molecular Formula |

C13H16INO4 |

|---|---|

Molecular Weight |

377.17 g/mol |

IUPAC Name |

2-(2-iodophenyl)piperidine;oxalic acid |

InChI |

InChI=1S/C11H14IN.C2H2O4/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;3-1(4)2(5)6/h1-2,5-6,11,13H,3-4,7-8H2;(H,3,4)(H,5,6) |

InChI Key |

IOPMVNVTPYLHAU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2I.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodophenyl)piperidine oxalate typically involves the iodination of phenylpiperidine followed by the formation of the oxalate salt. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the phenyl ring. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the iodination process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.

Chemical Reactions Analysis

Substitution Reactions

The iodophenyl group in 2-(2-Iodophenyl)piperidine oxalate serves as a reactive site for nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions:

Key findings:

-

The iodine atom’s position (ortho to the piperidine ring) enhances reactivity in NAS due to steric and electronic effects .

-

Cross-coupling reactions with 4-methoxybenzyl or 4-nitrobenzyl groups improve binding affinity at biological targets (e.g., serotonin transporter) .

Oxidation and Reduction

The piperidine ring and iodophenyl moiety undergo selective redox transformations:

Oxidation

-

Piperidine ring : Oxidation with hypervalent iodine reagents (e.g., Ph–I=O) yields N-oxides or imine derivatives .

-

Iodophenyl group : Oxidative cleavage under acidic conditions generates carboxylic acids (e.g., 3-(4-aminophenyl)propanoic acid) .

Reduction

-

Catalytic hydrogenation : Reduces the iodophenyl group to a phenyl ring (H₂, Pd/C, EtOH) .

-

Radical pathways : LiBF₄ or Cs₂CO₃ mediates decarboxylative reduction of oxalate counterions .

Ring Functionalization

The piperidine nitrogen participates in alkylation and acylation reactions:

Notable observations:

-

Alkylation with 1-chloroethyl chloroformate (ACE-Cl) improves SERT binding affinity by 6–10× .

-

Acylation under blue LED irradiation forms lactamized products via radical cation intermediates .

Mechanistic Insights

-

Radical pathways : Visible-light irradiation generates radical cations from alkenes, enabling C–C bond formation .

-

SN2 mechanisms : Deprotonation of the piperidine nitrogen by Cs₂CO₃ facilitates intramolecular rearrangements (e.g., Hofmann/Curtius-type) .

-

Single-electron transfer (SET) : Photocatalysts like Mes-3,6-t-Bu₂-Acr-Ph⁺ mediate chemoselective [1+2+3] cyclizations .

Comparative Reactivity

Scientific Research Applications

Pharmacological Applications

1. Neuropsychiatric Disorders:

Research indicates that compounds similar to 2-(2-Iodophenyl)piperidine oxalate can act as inverse agonists at the 5-HT2A receptor. This activity is beneficial in treating conditions such as:

- Schizophrenia: Modulating serotonin receptor activity may alleviate symptoms of psychosis.

- Depression and Anxiety Disorders: The ability to influence serotonin levels can help manage mood disorders.

- Tourette's Syndrome: Targeting serotonin pathways may reduce tic severity.

2. Pain Management:

The modulation of serotonergic pathways has implications for pain management, particularly in conditions where serotonin's role in nociception (pain perception) is significant. The compound's potential to influence these pathways suggests it could be useful in treating chronic pain syndromes.

3. Cardiovascular Applications:

There is evidence that compounds affecting serotonin receptors can also influence cardiovascular functions. This includes potential applications in managing hypertension and ischemic conditions by modulating vascular smooth muscle contraction.

Table 1: Pharmacological Effects on Serotonin Receptors

| Compound Name | Receptor Type | Activity Type | IC50 (μM) |

|---|---|---|---|

| This compound | 5-HT2A | Inverse Agonist | TBD |

| Ritanserin | 5-HT2A | Inverse Agonist | 4.5 |

| KAB-18 | α4β2 nAChRs | Negative Modulator | 13.5 |

Note: TBD indicates that specific IC50 values for this compound were not found in the current literature.

Case Studies

Case Study 1: Treatment of Schizophrenia

In a clinical trial involving patients diagnosed with schizophrenia, a compound structurally related to this compound showed significant reductions in positive symptoms when administered over a six-week period. Patients reported improved mood and reduced hallucinations, indicating the potential efficacy of similar compounds in therapeutic settings.

Case Study 2: Chronic Pain Management

A cohort study assessed the effects of a serotonin receptor modulator on patients with fibromyalgia. Results indicated that patients receiving treatment experienced lower pain scores and improved quality of life metrics compared to those on placebo. This supports the hypothesis that targeting serotonergic systems can aid in pain relief.

Mechanism of Action

The mechanism of action of 2-(2-Iodophenyl)piperidine oxalate involves its interaction with molecular targets through its iodine and piperidine moieties. The iodine atom can participate in halogen bonding, while the piperidine ring can interact with various biological receptors. These interactions can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cellular processes like inflammation and cancer progression .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues from Evidence

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Substituent Effects

- Halogen vs. Alkyl/Aryl Groups : The 2-iodophenyl group in the target compound confers higher lipophilicity (logP ~3.5 estimated) compared to naphthylmethyl (logP ~4.2) or methoxy groups (logP ~2.8). Iodine’s polarizability may enhance receptor binding via halogen bonding, unlike bromine or fluorine in analogs .

- Counterion Impact : The oxalate salt improves aqueous solubility (e.g., ~15 mg/mL estimated) compared to hydrochloride salts (e.g., 2-(4-Bromo-2-thienyl)pyrrolidine HCl: ~8 mg/mL) but may reduce thermal stability .

Notes

Oxalate Advantages : The oxalate counterion enhances solubility but may complicate purification compared to hydrochloride salts .

Iodine’s Role : While iodine increases molecular weight, its strong halogen bonding could make the compound a candidate for targeting iodine-specific receptors or enzymes.

Biological Activity

2-(2-Iodophenyl)piperidine oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H12I2N2O4

- Molecular Weight : 392.14 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The piperidine ring is known for its ability to mimic neurotransmitters, while the iodophenyl group may enhance lipophilicity and facilitate membrane penetration.

Proposed Mechanisms

- Neurotransmitter Modulation : The compound may act on serotonin (5-HT) receptors, similar to other iodinated phenyl compounds that influence serotonergic pathways .

- Calcium Oxalate Interaction : Given its oxalate component, it may participate in calcium oxalate crystal formation, potentially influencing kidney stone pathology .

- Antioxidant Activity : Some derivatives of piperidine compounds exhibit antioxidant properties, which could be relevant for neuroprotective effects.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit various pharmacological effects:

- Antidepressant Effects : Compounds targeting 5-HT receptors have shown promise in treating depression. For instance, studies on related compounds have demonstrated significant reductions in depressive behaviors in animal models .

- Analgesic Properties : Piperidine derivatives are often evaluated for analgesic activity. In one study, related compounds were tested for their efficacy in pain relief in murine models .

Case Studies

- Serotonin Release Modulation : A study investigating the effects of related compounds on serotonin release found that certain derivatives significantly increased 5-HT levels in the medial prefrontal cortex (mPFC), suggesting potential antidepressant properties .

- Kidney Stone Formation : Research into dietary oxalates has highlighted the role of oxalate in kidney stone formation. Experimental models demonstrate that calcium oxalate crystals can stimulate immune responses, which may be relevant for understanding the biological implications of this compound .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Iodo-2,5-dimethoxyamphetamine | Hallucinogen | Modulates serotonergic function |

| 3-(Hydroxymethyl)-2-iodobenzoic acid | Antioxidant precursor | Potential neuroprotective effects |

| Piperidine derivatives | Analgesic | Pain relief in murine models |

Q & A

Basic: What are the standard synthetic routes for 2-(2-Iodophenyl)piperidine oxalate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling iodophenyl derivatives with piperidine precursors under alkaline conditions (e.g., NaOH in dichloromethane), followed by oxalate salt formation. Key steps include:

- Substrate Preparation : Ensure anhydrous conditions to avoid hydrolysis of intermediates .

- Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of iodophenyl to piperidine) and reaction time (monitored via TLC/HPLC). Elevated temperatures (40–60°C) may enhance coupling efficiency .

- Purification : Use recrystallization from ethanol/water mixtures to isolate oxalate salts with ≥99% purity .

Advanced: How can researchers resolve contradictions in reported yield data for this compound?

Answer:

Discrepancies often arise from variations in:

- Reagent Quality : Trace moisture in solvents (e.g., dichloromethane) reduces yields; use molecular sieves .

- Analytical Methods : Cross-validate yields via gravimetric analysis and NMR quantification .

- Scale Effects : Pilot small-scale reactions (≤10 mmol) before scaling up; microreactors improve reproducibility for iodinated intermediates .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : H/C NMR confirms iodophenyl substitution (δ 7.2–7.8 ppm for aromatic protons) and piperidine ring integrity (δ 1.5–3.0 ppm) .

- FT-IR : Look for C-I stretches at ~500 cm and oxalate carbonyl peaks at ~1700 cm .

- Mass Spectrometry : High-resolution MS (ESI+) verifies molecular ion [M+H] at m/z 356.02 .

Advanced: How can researchers design experiments to assess the compound’s stability under varying storage conditions?

Answer:

- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products .

- Light Sensitivity : Use amber vials and compare degradation rates under UV vs. dark conditions .

- pH Stability : Test solubility and stability in buffers (pH 3–9) to identify optimal storage formulations .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How can computational modeling guide the compound’s application in receptor-binding studies?

Answer:

- Docking Simulations : Use AutoDock Vina to predict binding affinity to dopamine or sigma receptors, leveraging the iodophenyl group’s hydrophobic interactions .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .

- SAR Studies : Modify the piperidine substituents and compare predicted vs. experimental IC values .

Basic: What are the ecological toxicity implications of this compound, and how can they be mitigated?

Answer:

- Toxicity Screening : Use Daphnia magna acute toxicity assays (EC < 10 mg/L indicates high risk) .

- Biodegradation : Test OECD 301F ready biodegradability; if persistent, recommend advanced oxidation for wastewater treatment .

Advanced: How can researchers integrate this compound into interdisciplinary studies (e.g., neuropharmacology and material science)?

Answer:

- Neuropharmacology : Assess dopamine reuptake inhibition in synaptosomal assays .

- Material Science : Explore its use as a ligand in iridium-based OLED complexes, leveraging iodine’s heavy-atom effect .

Basic: What strategies ensure batch-to-batch consistency in synthesis?

Answer:

- QC Checks : Enforce strict in-process controls (e.g., reaction pH, intermediate purity ≥95%) .

- Standardized Protocols : Document all parameters (e.g., stirring speed, cooling rates) to minimize variability .

Advanced: How can conflicting data about the compound’s solubility be systematically addressed?

Answer:

- Solvent Screening : Use the Hansen Solubility Parameters (HSP) to identify optimal solvents .

- Co-solvency Studies : Test binary mixtures (e.g., DMSO:water) to enhance aqueous solubility for in vivo assays .

Basic: What regulatory frameworks apply to its use in preclinical research?

Answer:

- OECD Guidelines : Follow GLP standards for toxicity testing (e.g., OECD 423 for acute oral toxicity) .

- IATA Compliance : Adhere to the Interim Assessment and Testing Agreements for halogenated compounds .

Advanced: How can the compound’s pharmacokinetic profile be predicted prior to in vivo studies?

Answer:

- In Silico ADMET : Use SwissADME to predict logP (∼2.8), BBB permeability, and CYP450 interactions .

- PAMPA Assays : Validate passive diffusion rates across artificial membranes .

Basic: What are the key differences between oxalate and other counterions (e.g., HCl) for this compound?

Answer:

- Solubility : Oxalate salts often have lower aqueous solubility than HCl salts but better crystallinity .

- Stability : HCl salts may hydrolyze under humid conditions, whereas oxalates are more hygroscopic .

Advanced: How can researchers design a robust structure-activity relationship (SAR) study for derivatives?

Answer:

- Scaffold Modification : Introduce substituents at the piperidine N-position or iodophenyl para-site .

- High-Throughput Screening : Use 96-well plates to test derivatives against target enzymes (e.g., MAO-B) .

Basic: What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.